7-Bromo-4-chloro-8-methylquinoline
Overview
Description
7-Bromo-4-chloro-8-methylquinoline is a chemical compound with the molecular formula C10H7BrClN . It has a molecular weight of 256.53 .
Molecular Structure Analysis
The molecular structure of 7-Bromo-4-chloro-8-methylquinoline is represented by the SMILES stringCc1c(Br)ccc2c(Cl)ccnc12
. This indicates that the molecule has a methyl group (CH3) attached to the quinoline ring, with bromine and chlorine substituents at the 7th and 4th positions, respectively . Physical And Chemical Properties Analysis
7-Bromo-4-chloro-8-methylquinoline is a solid compound . The exact physical properties such as boiling point, melting point, and density are not specified in the search results .Scientific Research Applications
Synthesis and Chemical Properties
Knorr Synthesis of Quinolines : The Knorr synthesis of quinolines, including derivatives like 6-bromo-2-chloro-4-methylquinoline, involves a condensation between β-keto esters and bromoaniline, followed by cyclization into quinolin-2(1H)-one. This process has been optimized for specific anilides, highlighting its relevance in the synthesis of bromo-chloro-methylquinolines (Wlodarczyk et al., 2011).
Nucleophilic Substitution Reactions : Studies on the nucleophilic substitution reactions of bromo-methylquinoline-5,8-diones with amines reveal insights into the regiochemistry and synthetic routes of key intermediates like 7-bromo-2-methylquinoline-5,8-dione (Choi & Chi, 2004).
Aromatic Halogenation : The study of aromatic halogenation, particularly in the synthesis of bromo-methylquinolines, demonstrates the conversion of 8-methylquinoline into halo-substituted quinolines, which is a crucial step in the synthesis of various quinoline derivatives (Tochilkin et al., 1983).
Photochemical Applications : Research on brominated hydroxyquinoline highlights its use as a photolabile protecting group for carboxylic acids, demonstrating its increased solubility and suitability for biological applications (Fedoryak & Dore, 2002).
Electronic Structure Assessment : Computational studies on the electronic structure of quinoline derivatives, including bromo-methyl-quinolines, provide valuable insights into their reactivity and potential applications in chemical synthesis (Schöneboom et al., 2003).
Vibrational Spectroscopy : Investigations using vibrational spectroscopy on bromo-chloro-hydroxyquinoline elucidate structural parameters and fundamental modes, aiding in the understanding of their molecular properties (Arjunan et al., 2009).
Safety And Hazards
7-Bromo-4-chloro-8-methylquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Danger” and the hazard statements H301 - H318 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
properties
IUPAC Name |
7-bromo-4-chloro-8-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJFHRDSKRYSLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C(C=CN=C12)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670928 | |
Record name | 7-Bromo-4-chloro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-8-methylquinoline | |
CAS RN |
1189106-50-0 | |
Record name | 7-Bromo-4-chloro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1189106-50-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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